Technical Monograph: 2-Chlorooxazolo[4,5-c]pyridine Hydrochloride
Technical Monograph: 2-Chlorooxazolo[4,5-c]pyridine Hydrochloride
CAS: 1956310-04-5 Formula: C₆H₃ClN₂O · HCl Molecular Weight: 154.55 (Free Base) / ~191.01 (HCl Salt)
Executive Summary & Chemical Profile
2-Chlorooxazolo[4,5-c]pyridine hydrochloride is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of bioactive scaffolds. It features a pyridine ring fused to an oxazole ring across the 3,4-positions, with a highly reactive chlorine atom at the C2 position of the oxazole ring.
This compound acts as a "warhead" electrophile. The C2-chlorine is activated by the electron-withdrawing nature of both the oxazole oxygen and the fused pyridine ring, making it exceptionally susceptible to Nucleophilic Aromatic Substitution (SₙAr). It serves as a critical intermediate for generating amino-oxazolo[4,5-c]pyridines , which are bioisosteres of purines and have been investigated as kinase inhibitors (e.g., targeting EGFR, VEGFR) and GPCR ligands.
Structural Identification & Isomerism
Distinguishing between the fused isomers is critical for synthetic success.
-
Oxazolo[4,5-c]pyridine (Target): Derived from 3-amino-4-hydroxypyridine . The pyridine nitrogen is located at position 5 relative to the bridgehead.
-
Oxazolo[4,5-b]pyridine: Derived from 2-amino-3-hydroxypyridine.[1][2][3][4]
-
Oxazolo[5,4-c]pyridine: Derived from 4-amino-3-hydroxypyridine.
Physical State: The hydrochloride salt typically presents as a hygroscopic, off-white to pale yellow solid. It requires storage under inert atmosphere (N₂/Ar) at -20°C to prevent hydrolysis.
Synthetic Utility & Reactivity Profile
The core utility of CAS 1956310-04-5 lies in the lability of the C2-chlorine atom. The reactivity profile is dominated by two mechanisms: SₙAr displacement and Palladium-catalyzed cross-couplings.
Reactivity Logic
-
SₙAr Susceptibility: The C=N bond of the oxazole and the inductive effect of the fused pyridine ring pull electron density away from C2. This makes the carbon highly electrophilic.
-
Salt Management: As an HCl salt, the compound is acidic. In nucleophilic reactions, at least one extra equivalent of base (e.g., DIPEA, Et₃N, or K₂CO₃) is required to neutralize the HCl and generate the free base in situ before the nucleophile can attack.
-
Hydrolytic Instability: The C2-Cl bond is sensitive to moisture. Prolonged exposure to water, especially in acidic/basic conditions, hydrolyzes the compound back to the cyclic carbamate (oxazolone).
Reaction Pathways Visualization
The following diagram maps the synthesis of the core scaffold and its divergent downstream applications.
Figure 1: Synthetic genesis and divergent reactivity pathways of the 2-chlorooxazolo[4,5-c]pyridine scaffold.
Experimental Protocols
These protocols are designed to be self-validating. The use of LCMS monitoring is mandatory due to the potential for hydrolysis.
Protocol A: SₙAr Displacement with Primary Amines
Objective: Synthesis of 2-aminooxazolo[4,5-c]pyridine derivatives (Common drug discovery motif).
Reagents:
-
2-Chlorooxazolo[4,5-c]pyridine HCl (1.0 equiv)
-
Primary Amine (R-NH₂) (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc (Dimethylacetamide)
Step-by-Step Methodology:
-
Preparation: In a flame-dried vial under Nitrogen, dissolve the amine (1.1 equiv) and DIPEA (3.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Why: DIPEA is used in excess: 1 equiv to neutralize the HCl salt of the starting material, 1 equiv to scavenge the HCl generated during SₙAr, and 1 equiv to ensure basicity.
-
-
Addition: Cool the solution to 0°C. Add 2-Chlorooxazolo[4,5-c]pyridine HCl (1.0 equiv) portion-wise.
-
Control: Do not add the amine to the chloride at room temperature; the exotherm can degrade the chloride.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check by LCMS. Look for the disappearance of M+H (155/157) and appearance of Product Mass. If hydrolysis occurs, you will see a peak at M+H ~137 (Oxazolone).
-
-
Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with Brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: Handling & Storage (Critical)
The HCl salt is hygroscopic and prone to hydrolysis.
-
Storage: Store at -20°C in a sealed container under Argon.
-
Weighing: Allow the vial to warm to RT before opening to prevent condensation. Weigh quickly in a low-humidity environment.
-
Solubility: Soluble in DMSO, DMF, MeOH. Sparingly soluble in DCM/EtOAc until neutralized.
Quantitative Data Summary
| Property | Value / Description | Note |
| Appearance | Off-white to yellow solid | Color darkens upon oxidation/hydrolysis |
| Isomer Fusion | [4,5-c] | Pyridine N at position 5 |
| Reactivity | High (Electrophilic C2) | Kinetic rate: SₙAr > Suzuki |
| Storage Temp | -20°C | Hygroscopic |
| Major Impurity | Oxazolo[4,5-c]pyridin-2(3H)-one | Result of moisture exposure |
| Flash Point | N/A (Solid salt) | Handle as combustible dust |
Applications in Drug Discovery
The oxazolo[4,5-c]pyridine scaffold serves as a bioisostere for:
-
Purines: In Adenosine Receptor antagonists.
-
Benzoxazoles/Benzimidazoles: Improving water solubility due to the pyridine nitrogen (pKa ~3-4).
Case Study Context: In kinase inhibitor design, the C2-position is often substituted with a solubilizing amine (e.g., morpholine, piperazine) or an aromatic amine to engage the hinge region of the kinase ATP-binding pocket. The pyridine nitrogen provides an additional hydrogen bond acceptor vector that phenyl-based analogs lack.
References
-
Chemical Identity & Isomerism: PubChem.[5][6] "Oxazolo[4,5-c]pyridine."[1][4][5][6][7][8] National Library of Medicine. Accessed March 2026. [Link]
-
Synthetic Methodology (Analogous [4,5-b] Systems): Lamazzi, C., et al.[9] "Synthesis of substituted oxazolo[4,5-b]pyridine derivatives." Arkivoc, 2002. [Link]
-
General Reactivity of 2-Halooxazoles: Science of Synthesis. "Product Class 11: Oxazoles."[9] Thieme Chemistry. (Standard reference for heterocyclic reactivity mechanisms).
Sources
- 1. Oxazolo[4,5-c]pyridin-2(3H)-one synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxazolo[4,5-c]pyridin-2(3H)-one | 59851-50-2 | Benchchem [benchchem.com]
- 5. Oxazolo[4,5-C]pyridine | C6H4N2O | CID 14666223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Oxazolo[4,5-c]pyridin-2(3H)-one | C6H4N2O2 | CID 15925995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 4-chlorooxazolo[4,5-c]pyridine (C6H3ClN2O) [pubchemlite.lcsb.uni.lu]
- 8. [1,3]oxazolo[4,5-c]pyridine CAS#: 273-56-3 [m.chemicalbook.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
